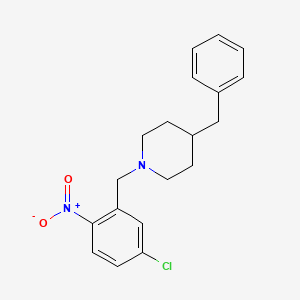
4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine is a synthetic compound that has shown potential in scientific research. It belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to inhibit the reuptake of norepinephrine and dopamine.
Biochemical and Physiological Effects:
4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain. It has also been reported to decrease the levels of serotonin in the brain. The compound has been shown to have analgesic, antipsychotic, and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine in lab experiments is its potential as a therapeutic agent for various neurological disorders. It is also relatively easy to synthesize using various methods. However, the compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Future Directions
There are several future directions related to 4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine. One direction is to study its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an analgesic agent. Further studies are also needed to understand the compound's mechanism of action and its effects on neurotransmitter systems in the brain.
In conclusion, 4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine is a synthetic compound that has shown potential in scientific research. It has been studied for its potential as an antitumor agent, antidepressant, antipsychotic, and analgesic agent. The compound has biochemical and physiological effects on neurotransmitter systems in the brain. Although it has limitations in terms of its stability and solubility, it has potential as a therapeutic agent for various neurological disorders. Further studies are needed to understand its mechanism of action and its effects on neurotransmitter systems in the brain.
Synthesis Methods
Several methods have been reported for the synthesis of 4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine. One such method involves the reaction of 4-benzylpiperidine with 5-chloro-2-nitrobenzyl chloride in the presence of a base. Another method involves the reaction of 5-chloro-2-nitrobenzylamine with benzylpiperidine in the presence of a reducing agent. The yield and purity of the compound depend on the synthesis method used.
Scientific Research Applications
4-benzyl-1-(5-chloro-2-nitrobenzyl)piperidine has been studied for its potential in various scientific research applications. It has been reported to exhibit antitumor activity in vitro and in vivo. It has also been studied for its potential as an antidepressant, antipsychotic, and analgesic agent. The compound has shown promise in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-benzyl-1-[(5-chloro-2-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-18-6-7-19(22(23)24)17(13-18)14-21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPOYABLPUZIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(5-chloro-2-nitrophenyl)methyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-chloro-6-fluorobenzyl)-5-(2-ethylpyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5677965.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]acetamide](/img/structure/B5677973.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)
![(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5678000.png)
![1,5-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5678005.png)
![4-benzyl-1-[(1-methyl-1H-indol-6-yl)carbonyl]-4-piperidinol](/img/structure/B5678006.png)
![(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5678026.png)
![4-{[4-(6-methylpyridin-3-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5678028.png)
![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)
![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)
![6-(5-methyl-2-thienyl)-2-(2-oxa-7-azaspiro[4.5]dec-7-yl)nicotinic acid](/img/structure/B5678045.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)